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Compound of Interest

Compound Name: Myelin basic protein, MBP (68-86)

Cat. No.: B15542227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro stimulation of splenocytes

with Myelin Basic Protein (MBP) peptide (68-86). This peptide is a key immunodominant

epitope of MBP, crucial in the study of autoimmune demyelinating diseases such as multiple

sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE).[1][2]

The following sections detail the necessary procedures for cell isolation, stimulation, and

subsequent analysis of cellular responses, including proliferation and cytokine production.

Core Applications
T-Cell Proliferation Assays: To measure the antigen-specific proliferation of T-lymphocytes.

Cytokine Profile Analysis: To determine the Th1/Th2/Th17/Treg cytokine signature in

response to MBP (68-86).

Drug Efficacy Screening: To evaluate the immunomodulatory effects of therapeutic

candidates on MBP-specific T-cell responses.

Experimental Protocols
Protocol 1: Isolation and Preparation of Splenocytes
This protocol outlines the procedure for isolating splenocytes from rodents (e.g., Lewis rats or

SJL mice), which are commonly used in EAE models.[3][4]
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Materials:

Spleen from experimental animal

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

70 µm cell strainer

Sterile petri dish

Syringe plunger

Red Blood Cell (RBC) Lysis Buffer

Centrifuge

Procedure:

Aseptically harvest the spleen from a euthanized animal and place it in a sterile petri dish

containing cold RPMI-1640 medium.

Gently mash the spleen through a 70 µm cell strainer using the plunger of a sterile syringe to

create a single-cell suspension.

Wash the strainer with RPMI-1640 to maximize cell recovery.

Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5

minutes at room temperature to lyse erythrocytes.

Add 10 volumes of RPMI-1640 to neutralize the lysis buffer and centrifuge again.

Discard the supernatant and resuspend the splenocyte pellet in complete RPMI-1640

medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
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Determine cell viability and concentration using a hemocytometer and Trypan Blue

exclusion.

Adjust the cell concentration to the desired density for subsequent assays (e.g., 2 x 10^6

cells/mL).[5]

Protocol 2: Splenocyte Stimulation with MBP (68-86)
This protocol describes the in vitro restimulation of isolated splenocytes with the MBP (68-86)

peptide. This is a critical step in EAE studies to assess the recall response of antigen-specific

T-cells.[6]

Materials:

Isolated splenocyte suspension

MBP (68-86) peptide (typically at a stock concentration of 1 mg/mL)

96-well round-bottom cell culture plates

Complete RPMI-1640 medium

CO2 incubator (37°C, 5% CO2)

Procedure:

Plate the splenocyte suspension into 96-well plates at a density of 2 x 10^5 to 4 x 10^5 cells

per well in a volume of 100 µL.[6][7]

Prepare a working solution of MBP (68-86) peptide in complete RPMI-1640. A final

concentration of 10 µg/mL is commonly used.[5][7][8][9]

Add 100 µL of the MBP (68-86) working solution (or medium for unstimulated controls) to the

appropriate wells.

Incubate the plates in a humidified incubator at 37°C with 5% CO2. The incubation time will

vary depending on the downstream assay:
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Cytokine analysis (supernatant): 48 hours.[8][9]

Proliferation assay (³H-thymidine): 60-72 hours.[3][5]

Intracellular cytokine staining: 24 hours.[7]

Protocol 3: T-Cell Proliferation Assay (³H-Thymidine
Incorporation)
This assay measures the proliferation of T-cells in response to MBP (68-86) stimulation.

Procedure:

Following 60 hours of stimulation as described in Protocol 2, pulse each well with 1 µCi of

³H-thymidine.[5][9]

Incubate the plate for an additional 12-18 hours.[8][9]

Harvest the cells onto glass fiber filters using a cell harvester.

Measure the incorporated radioactivity using a liquid scintillation counter.

Results are typically expressed as counts per minute (cpm).

Protocol 4: Cytokine Analysis by ELISPOT and ELISA
These methods are used to quantify the frequency of cytokine-secreting cells (ELISPOT) or the

concentration of cytokines in the culture supernatant (ELISA).

ELISPOT (for IFN-γ secreting cells):

Coat a 96-well nitrocellulose-bottomed plate with an anti-rat IFN-γ monoclonal antibody

overnight at 4°C.[6]

Wash the plate and block with a suitable blocking buffer.

Add 4 x 10^5 splenocytes per well and stimulate with MBP (68-86) at 10 µg/mL.[5]

Incubate for 48 hours at 37°C.[5]
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Wash the wells extensively and add a biotinylated detection antibody against rat IFN-γ.

Following incubation and washing, add streptavidin-alkaline phosphatase.

Develop the spots with a suitable substrate and count the number of spots, where each spot

represents a single cytokine-secreting cell.

ELISA (for IFN-γ and IL-10 in supernatant):

After 48 hours of stimulation, centrifuge the 96-well plates and collect the supernatants.[8]

Perform a sandwich ELISA using commercially available kits for the desired cytokines (e.g.,

IFN-γ, IL-10) according to the manufacturer's instructions.[8]

Results are expressed as pg/mL, calculated from a standard curve.

Data Presentation
The following tables summarize representative quantitative data from studies involving in vitro

stimulation of splenocytes with MBP (68-86).

Table 1: Proliferative Response of Splenocytes to MBP (68-86)

Treatment Group Antigen Stimulant
Proliferation (Mean
cpm ± SD)

Reference

EAE Control
MBP (68-86) (10

µg/mL)
1251 [10]

Naive DC
MBP (68-86) (10

µg/mL)
2002 [10]

Medium
MBP (68-86) (10

µg/mL)
1710 [10]

Table 2: Cytokine Production by Splenocytes Stimulated with MBP (68-86)
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Treatment Group Cytokine Measured
Number of mRNA-
expressing
cells/10^5 MNC

Reference

PBS-treated EAE IFN-γ High levels [5]

MBP (68-86) + IL-4

treated
IFN-γ Strikingly lower [5]

PBS-treated EAE IL-4, IL-10, TGF-β Low levels [5]

MBP (68-86) + IL-4

treated
IL-4, IL-10, TGF-β Significantly higher [5]

Table 3: Frequency of IFN-γ Secreting Cells (ELISPOT)

Treatment Group Antigen Stimulant
IFN-γ secreting
cells/4x10^5 MNC

Reference

PBS-treated EAE
MBP (68-86) (10

µg/mL)
High levels [5]

MBP (68-86) treated
MBP (68-86) (10

µg/mL)
High levels [5]

IL-4 treated
MBP (68-86) (10

µg/mL)
High levels [5]

MBP (68-86) + IL-4

treated

MBP (68-86) (10

µg/mL)
Strikingly lower [5]
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Caption: Workflow for in vitro stimulation and analysis of splenocytes.
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Caption: T-cell activation by MBP (68-86) presented on MHC Class II.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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